molecular formula C10H14N2O2 B111946 4-(Aminomethyl)phenylalanine CAS No. 150338-20-8

4-(Aminomethyl)phenylalanine

Cat. No. B111946
M. Wt: 194.23 g/mol
InChI Key: GNVNKFUEUXUWDV-VIFPVBQESA-N
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Description

4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It is a unique scaffold with nucleophilic and electrophilic motifs found in various N-containing heterocycles .


Synthesis Analysis

The key step in the synthesis of 4-(Aminomethyl)phenylalanine involves a diazotransfer reaction using imidazolesulfonylazide. The free base form of 4-(Aminomethyl)phenylalanine is commercially available and its hydrochloric salt form is readily synthesized in one step from L-phenylalanine without chromatography .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)phenylalanine is C10H14N2O2. It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .


Chemical Reactions Analysis

4-(Aminomethyl)phenylalanine is suitable for solution phase peptide synthesis . It can also be used in the chemoselective synthesis of β-enaminones by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions .


Physical And Chemical Properties Analysis

4-(Aminomethyl)phenylalanine has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It has 4 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

1. Self-Assembling Behavior in Peptide Synthesis

4-(Aminomethyl)phenylalanine, a derivative of phenylalanine, demonstrates significant applications in peptide synthesis. Studies have shown that certain phenylalanine-containing peptides, due to their efficient aromatic-aromatic interactions, exhibit a high tendency to form different self-assembled materials. This self-assembling behavior is critical for developing new materials with unique properties (Singh et al., 2020).

2. Electrochemical Sensors and Biosensors

The electroanalysis of phenylalanine, including its derivatives, is vital for monitoring certain genetic disorders like phenylketonuria. Electrochemical sensors and biosensors have been developed for detecting phenylalanine concentrations in biological fluids, which is important for health status assessment (Dinu & Apetrei, 2020).

3. Unnatural Amino Acid Synthesis

4-(Aminomethyl)phenylalanine plays a role in the synthesis of unnatural amino acids, which are utilized as probes in protein structure and dynamics studies. These amino acids, such as 4-(azidomethyl)-L-phenylalanine, have shown promise due to their stable characteristics and the potential for high-yield incorporation into proteins (Shi, Brewer, & Fenlon, 2016).

4. Plant Metabolism and Biosynthesis

Phenylalanine, including its derivatives, plays a crucial role in plant metabolism. It acts as a precursor for various compounds essential for plant growth, defense, and reproduction. Understanding the metabolism of phenylalanine in plants, especially in trees, has implications for agriculture and forestry (Pascual et al., 2016).

5. Genetic Encodability in Fluorescent Amino Acids

The development of genetically encodable fluorescent amino acids, like 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish blue light, has applications in research, biotechnology, and pharmaceuticals. Such developments aid in cellular imaging and tracking of biological processes (Gupta, Garreffi, & Guo, 2020).

6. Industrial Production of L-Phenylalanine

4-(Aminomethyl)phenylalanine is involved in the production of L-Phenylalanine, an essential amino acid with widespread applications in food and medicine. Research into optimizing its industrial production, especially through genetic engineering and enzyme studies, highlights its economic and health-related significance (Ding et al., 2016).

Safety And Hazards

When handling 4-(Aminomethyl)phenylalanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

It also has potential applications in the construction of various N-containing heterocycles .

properties

IUPAC Name

(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVNKFUEUXUWDV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)phenylalanine

CAS RN

1991-96-4
Record name 4-Aminomethylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
LC Alves, RL Melo, MHS Cezari, SJ Sanderson… - Molecular and …, 2001 - Elsevier
… been substituted for by Arg, His and non-natural basic amino acids that combine a basic group with an aromatic or hydrophobic group at the side chain: 4-aminomethyl-phenylalanine (…
Number of citations: 38 www.sciencedirect.com
LA Logsdon, AR Urbach - Journal of the American Chemical …, 2013 - ACS Publications
A nonspecific exopeptidase, aminopeptidase N (APN), is inhibited sequence-specifically by a synthetic host, cucurbit[7]uril (Q7), which binds with high affinity and specificity to N-…
Number of citations: 80 pubs.acs.org
RL Melo, RCB Pozzo, LC Alves, E Perissutti… - … et Biophysica Acta (BBA …, 2001 - Elsevier
… P 2 position by non-natural basic amino acids that combine a positively charged group with aromatic or aliphatic radicals at the same side chain, namely, 4-aminomethyl-phenylalanine, …
Number of citations: 31 www.sciencedirect.com
LC Alves, RL Melo, SJ Sanderson… - European journal of …, 2001 - Wiley Online Library
… The following amino acids were synthesized and introduced in these peptides: 4-aminomethyl-phenylalanine (Amf), 4-guanidine-phenylalanine (Gnf), 4-aminomethyl-N-isopropyl-…
Number of citations: 33 febs.onlinelibrary.wiley.com
RL Melo, RC Barbosa Pozzo, DC Pimenta… - Biochemistry, 2001 - ACS Publications
We explored the unique substrate specificity of the primary S 1 subsite of human urinary kallikrein (hK1), which accepts both Phe and Arg, using internally quenched fluorescent …
Number of citations: 10 pubs.acs.org
R Artschwager - 2017 - theses.gla.ac.uk
… modification of this synthetic route by masking the former N-terminus with an azido functionality led to the successful synthesis of lysine, 4-amino- and 4-aminomethyl phenylalanine …
Number of citations: 2 theses.gla.ac.uk
HR Anderson, WL Reeves, AT Bockus… - Bioconjugate …, 2022 - ACS Publications
… , including an 8-fold gain in Q7 binding affinity for the tripeptide Gly-Amf-Gly compared to that for Gly-Phe-Gly and a 19-fold gain in Q7 binding affinity for 4-aminomethyl phenylalanine …
Number of citations: 1 pubs.acs.org
JE Rivier, G Jiang, J Porter, C Hoeger… - Journal of medicinal …, 1995 - ACS Publications
Gonadotropin-Releasing Hormone Antagonists: Novel Members of the Azaline B Family Page 1 J. Med. Chem. 1995, 38, 2649-2662 2649 Gonadotropin-Releasing Hormone …
Number of citations: 68 pubs.acs.org
DC Dubost, MJ Kaufman, JA Zimmerman… - Pharmaceutical …, 1996 - Springer
… L-367,073, acetylcysteine—asparagine-(5,5-dimethy1—4thiazolidinecarbony1)-4—aminomethyl-phenylalanine)-g1ycineaspartic acid—cysteine cyclic disulfide, is a potent and specific …
Number of citations: 66 link.springer.com
IE Gouvea, MA Izidoro, WAS Judice… - Archives of biochemistry …, 2007 - Elsevier
… Examples of X were 4-aminomethyl-phenylalanine (Amf), 4-guanidine phenylalanine (Gnf), 4-aminomethyl-N-isopropyl-phenylalanine (Iaf), 3-pyridyl-alanine (Pya), 4-piperidinyl-…
Number of citations: 46 www.sciencedirect.com

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